

Pharmacodynamics: The Effect of the Drug on the Body

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Penicillin G

Cat. No.: B15562288

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Pharmacodynamics describes the biochemical and physiological effects of a drug on microorganisms. For **penicillin G**, this involves its mechanism of action, spectrum of activity, and the ways bacteria develop resistance.

Mechanism of Action

Penicillin G is a bactericidal antibiotic that belongs to the β -lactam class. Its primary mode of action is the disruption of bacterial cell wall synthesis.[1][2][3] The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer of sugars and amino acids.[3][4] **Penicillin G**'s action is specific to the final step of peptidoglycan synthesis, known as transpeptidation.[5] It achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for cross-linking the peptidoglycan chains.[1][5][6] This irreversible inhibition halts cell wall construction, leading to a weakened wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[2][4][7] This action is most effective against actively growing and dividing bacteria.[5]



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Caption: Inhibition of bacterial cell wall synthesis by **Penicillin G**.

Spectrum of Activity

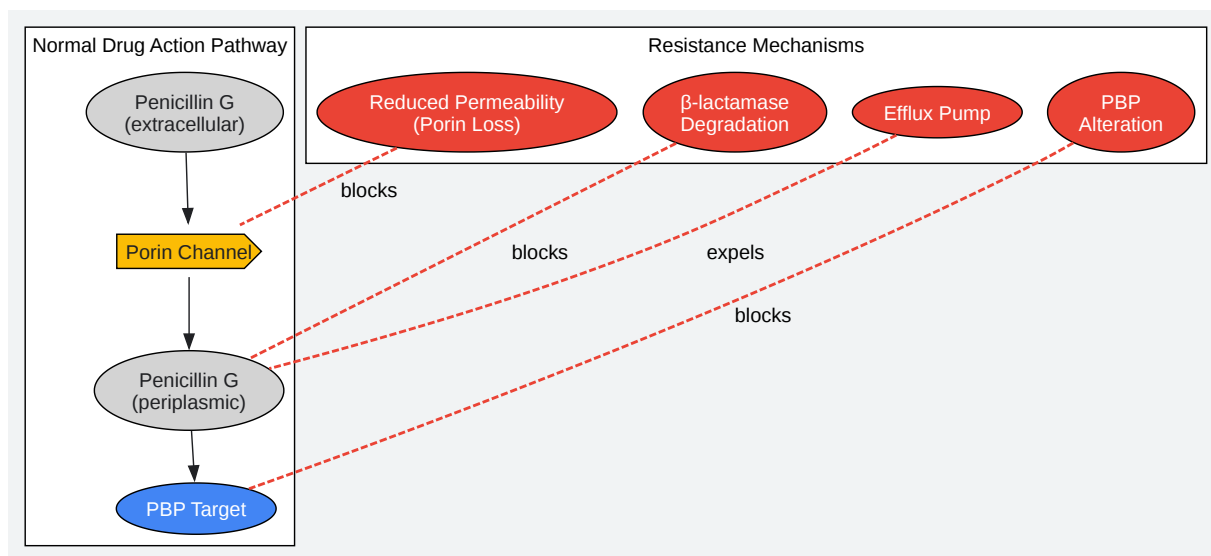
Penicillin G is a narrow-spectrum antibiotic.^[8] Its activity is primarily directed against:

- Gram-positive cocci: Including Streptococcus species (e.g., *S. pneumoniae*, Groups A, B, C, and G streptococci), and non-penicillinase-producing Staphylococcus.^{[1][5]}
- Gram-negative cocci: Such as *Neisseria meningitidis*.^{[5][6]}
- Gram-positive rods: Including *Bacillus anthracis* and *Corynebacterium diphtheriae*.^[1]
- Anaerobes: Non- β -lactamase producing anaerobic organisms.^[5]
- Spirochetes: Notably *Treponema pallidum*, the causative agent of syphilis.^{[5][6]}

Mechanisms of Bacterial Resistance

Bacterial resistance to **penicillin G** is a significant clinical challenge. The primary mechanisms include:

- Enzymatic Degradation: Production of β -lactamase enzymes (penicillinases) that hydrolyze the β -lactam ring, inactivating the antibiotic.^{[5][7]}
- Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), which reduces the binding affinity of **penicillin G**.^{[5][7]}
- Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin proteins can restrict the entry of **penicillin G** to its PBP targets.^{[5][9]}
- Efflux Pumps: Some Gram-negative bacteria utilize membrane pumps to actively transport **penicillin G** out of the cell.^[5]



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Caption: Four primary mechanisms of bacterial resistance to **Penicillin G**.

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of susceptibility.

Table 1: **Penicillin G** Minimum Inhibitory Concentration (MIC) Breakpoints and Ranges for Selected Pathogens

Pathogen	Type	Susceptible (S) MIC (µg/mL)	Intermediate (I) MIC (µg/mL)	Resistant (R) MIC (µg/mL)	Typical MIC ₉₀ (µg/mL)
Staphylococcus spp.	Gram-positive cocci	≤0.12	-	≥0.25	1.0^[10]
Streptococcus pneumoniae (non-meningitis)	Gram-positive cocci	≤2	4	≥8	-
Streptococcus pneumoniae (meningitis)	Gram-positive cocci	≤0.06	-	≥0.12	-
Streptococcus spp. (β-hemolytic group)	Gram-positive cocci	≤0.12	-	-	0.125 (S. agalactiae) ^[10]
Streptococcus spp. (viridans group)	Gram-positive cocci	≤0.12	0.25-2	≥4	-
Neisseria meningitidis	Gram-negative cocci	≤0.06	0.12-0.25	≥0.5	-
Bacillus anthracis	Gram-positive rod	≤0.12	-	≥0.25	-

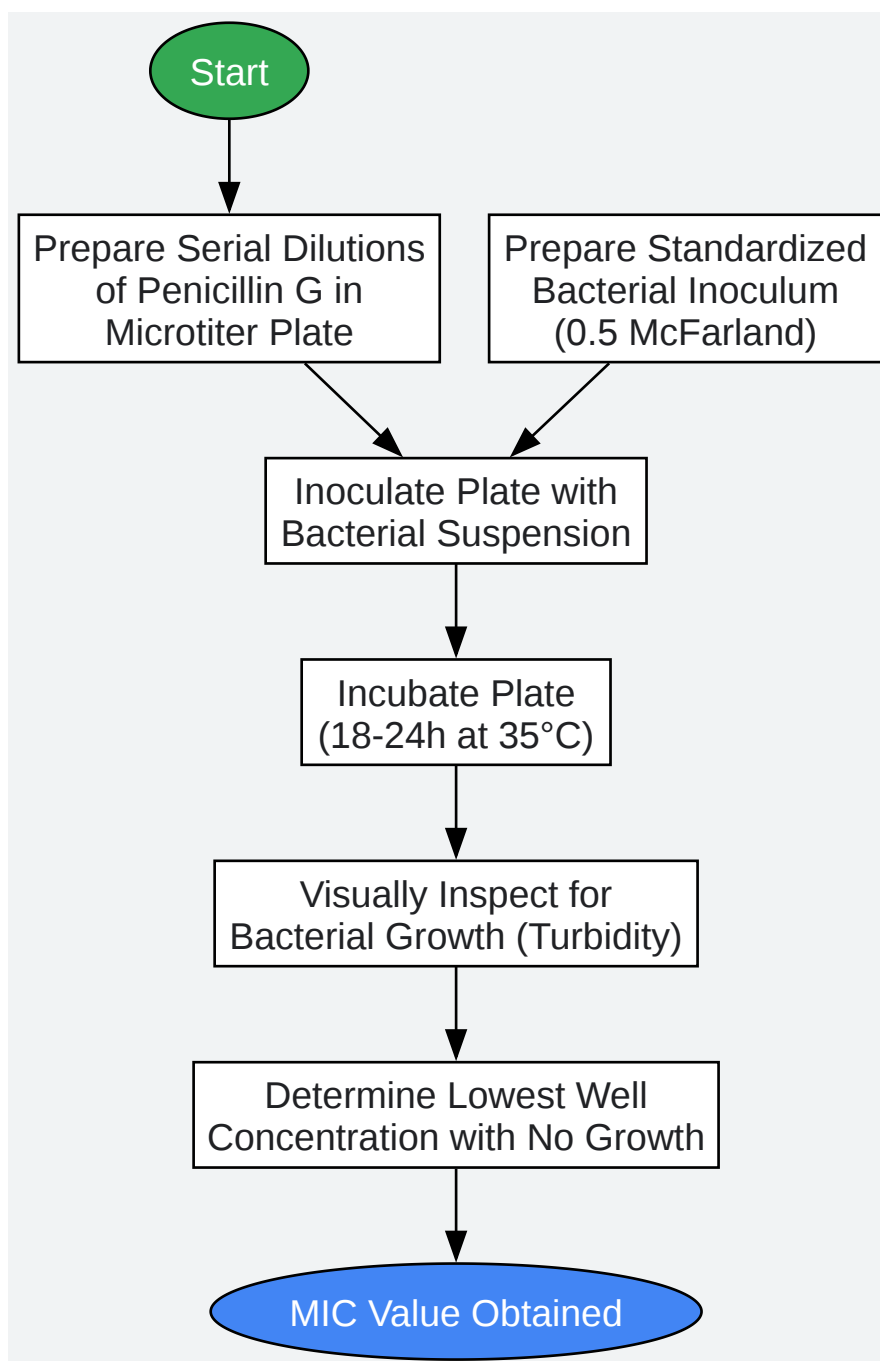
Data compiled from FDA sources. Note that breakpoints can be updated.^[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of **penicillin G** against a bacterial isolate.^{[3][11]}

- Preparation of Antibiotic Dilutions:
 - A stock solution of **penicillin G** is prepared in a suitable solvent.
 - Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).^{[3][12]} This creates a gradient of decreasing antibiotic concentrations across the wells.
- Preparation of Bacterial Inoculum:
 - A pure culture of the test bacterium is grown on an agar plate.
 - Several colonies are used to create a suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approx. $1-2 \times 10^8$ CFU/mL).^[3]
 - This suspension is further diluted in CAMHB to achieve a final target concentration of approximately 5×10^5 CFU/mL in each well after inoculation.^{[3][12]}
- Inoculation and Incubation:
 - Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
 - Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
 - The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours.^[12]
- Determination of MIC:

- Following incubation, the plate is examined visually for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of **penicillin G** at which there is no visible growth.[3]



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Caption: Standard experimental workflow for MIC determination.

Pharmacokinetics: The Effect of the Body on the Drug

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Aqueous **penicillin G** is acid-labile and largely destroyed by gastric acid, precluding effective oral administration.^{[4][13]} Oral absorption is only about 15-30%.^[1] Therefore, it must be administered parenterally (intravenously or intramuscularly) to achieve therapeutic concentrations.^{[6][13]} To overcome its very short half-life, depot formulations were developed for intramuscular (IM) injection. These formulations use less soluble salts, such as procaine **penicillin G** and benzathine **penicillin G**, which form a reservoir at the injection site and slowly release the active drug over an extended period.^{[6][13][14]} Benzathine **penicillin G** is absorbed more slowly and has a longer duration of action than the procaine salt.^[14]

Distribution

Following administration, **penicillin G** distributes rapidly into the extracellular fluid of most tissues.^{[14][15]} Distribution is enhanced in the presence of inflammation.^[4] It penetrates poorly into the cerebrospinal fluid (CSF), eyes, and prostate in the absence of inflammation.^{[5][15]} However, during meningeal inflammation, CSF concentrations can increase significantly.^{[15][16]}

Metabolism

Penicillin G undergoes minimal hepatic metabolism.^{[4][13][17]} A portion of the dose (approximately 16-30% of an IM dose) is metabolized to the inactive penicilloic acid, which is associated with penicillin's potential to cause allergic reactions.^{[1][13]}

Excretion

The kidneys are the primary route of elimination for **penicillin G**.^[13] It is excreted rapidly and efficiently, with 58-85% of a dose recovered in the urine.^[15] This rapid clearance is due to two main renal processes:

- Glomerular Filtration (approx. 10%)[5]
- Active Tubular Secretion (approx. 90%)[5][13][15]

This extremely rapid excretion results in a very short elimination half-life for the aqueous form. Probenecid can be co-administered to competitively inhibit renal tubular secretion, thereby prolonging the half-life and increasing serum concentrations of **penicillin G**. [13][14][18]

Table 2: Key Pharmacokinetic Parameters of Aqueous **Penicillin G** in Adults with Normal Renal Function

Parameter	Value	Reference
Elimination Half-life ($t_{1/2}$)	0.4–0.9 hours (approx. 30-60 min)	[1][5][6][13]
Volume of Distribution (Vd)	0.53–0.67 L/kg	[1][16]
Plasma Protein Binding	~60% (mainly albumin)	[1][4]
Total Clearance	~560 mL/min	[1]

| Primary Route of Elimination | Renal (Glomerular Filtration & Active Tubular Secretion) |[5][13]
|

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The integration of PK and PD data is crucial for optimizing dosing regimens to ensure efficacy and minimize resistance.

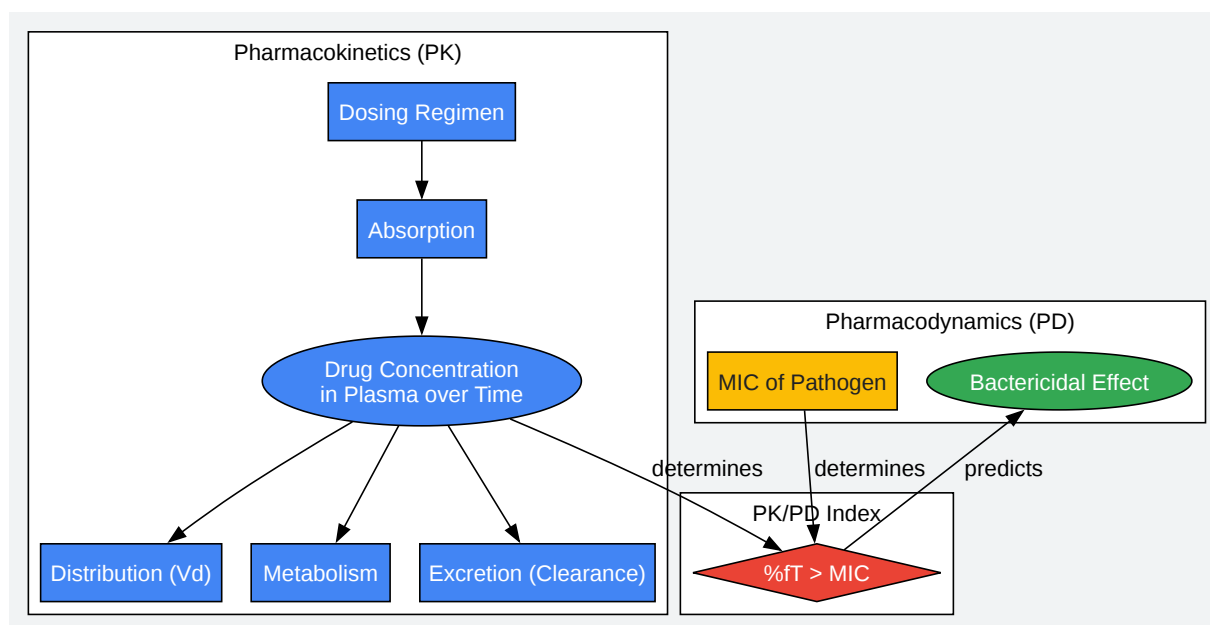
PK/PD Indices

Penicillin G is a time-dependent antibiotic.[19][20] Its bactericidal activity is not significantly enhanced by increasing the concentration far above the MIC. Instead, efficacy is most closely correlated with the cumulative time the free (unbound) drug concentration remains above the MIC of the target organism during the dosing interval.[19] The key PK/PD index for **penicillin G** is %fT > MIC (the percentage of the dosing interval that the free drug concentration is above

the MIC).[21][22] For β -lactams, a %fT > MIC of 30% to 70% of the dosing interval is often targeted for maximal antibacterial effect.[19]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth after a brief exposure to an antibiotic.[23][24] In vitro studies have shown that **penicillin G** can induce a moderate PAE against certain bacteria like *S. aureus*.[23] However, the clinical significance and in vivo demonstration of this effect can be limited, suggesting that maintaining drug levels above the MIC throughout the dosing interval is critical for preventing bacterial regrowth, especially in serious infections.[24]



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Caption: The relationship between PK and PD parameters for **Penicillin G**.

Conclusion

Penicillin G remains a vital antibiotic, characterized by its potent, time-dependent bactericidal activity against a narrow spectrum of susceptible organisms. Its pharmacokinetic profile is defined by poor oral bioavailability and extremely rapid renal excretion, necessitating parenteral administration and frequent dosing or the use of long-acting depot formulations. A thorough understanding of its PK/PD relationship, centered on the %fT > MIC index, is essential for designing effective dosing strategies that maximize clinical outcomes and mitigate the development of resistance.

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- To cite this document: BenchChem. [Pharmacodynamics: The Effect of the Drug on the Body]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562288#penicillin-g-pharmacokinetics-and-pharmacodynamics]

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